N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide
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Overview
Description
“N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide” is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide” typically involves multi-step organic reactions. One common approach is the reaction of 3-amino-5-phenoxybenzoic acid with 2-methylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate ester. This intermediate is then reacted with acetamide under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of “this compound” would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide” exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-5-phenoxyphenyl)-2-phenoxyacetamide
- N-(3-amino-5-phenoxyphenyl)-2-(4-methylphenoxy)acetamide
- N-(3-amino-5-phenoxyphenyl)-2-(2-chlorophenoxy)acetamide
Uniqueness
“N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide” is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Comparisons with similar compounds can highlight differences in properties such as solubility, stability, and efficacy.
Properties
IUPAC Name |
N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-7-5-6-10-20(15)25-14-21(24)23-17-11-16(22)12-19(13-17)26-18-8-3-2-4-9-18/h2-13H,14,22H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGAJKJJMMYOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)N)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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